molecular formula C8H13FO2 B13946550 1-Hydroxycycloheptane-1-carbonyl fluoride CAS No. 42887-58-1

1-Hydroxycycloheptane-1-carbonyl fluoride

Katalognummer: B13946550
CAS-Nummer: 42887-58-1
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: KAPVWFVRZWLENY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxycycloheptane-1-carbonyl fluoride is an organic compound characterized by a seven-membered cycloheptane ring with a hydroxyl group and a carbonyl fluoride group attached to the same carbon atom

Vorbereitungsmethoden

The synthesis of 1-Hydroxycycloheptane-1-carbonyl fluoride typically involves the reaction of cycloheptanone with carbonyl fluoride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent yield and purity.

Analyse Chemischer Reaktionen

1-Hydroxycycloheptane-1-carbonyl fluoride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding diols.

    Substitution: The fluorine atom in the carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxycycloheptane-1-carbonyl fluoride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1-Hydroxycycloheptane-1-carbonyl fluoride exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the carbonyl fluoride group can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxycycloheptane-1-carbonyl fluoride can be compared with other similar compounds, such as:

    Cycloheptanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    Cycloheptanol: Contains a hydroxyl group but lacks the carbonyl fluoride group, resulting in different chemical properties.

    Cycloheptane-1,1-diol:

The uniqueness of this compound lies in its combination of a hydroxyl group and a carbonyl fluoride group on the same carbon atom, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

42887-58-1

Molekularformel

C8H13FO2

Molekulargewicht

160.19 g/mol

IUPAC-Name

1-hydroxycycloheptane-1-carbonyl fluoride

InChI

InChI=1S/C8H13FO2/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2

InChI-Schlüssel

KAPVWFVRZWLENY-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(C(=O)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.